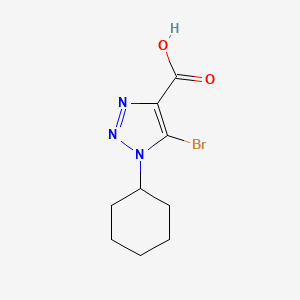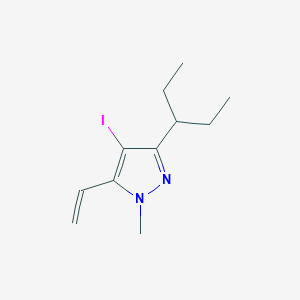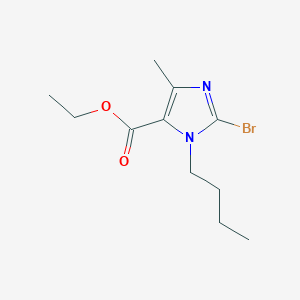
1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a nitrophenyl group, an oxadiazole ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative can then be reacted with a thiol compound to form the thioether linkage.
Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are often employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone would depend on its specific application. Generally, the compound may interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor functions.
Altering Cellular Pathways: Affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- 1-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Uniqueness
1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of the m-tolyl group, which may impart distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H13N3O4S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O4S/c1-11-3-2-4-13(9-11)16-18-19-17(24-16)25-10-15(21)12-5-7-14(8-6-12)20(22)23/h2-9H,10H2,1H3 |
Clé InChI |
GMLVKZWFOZRRIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)
![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)







![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)

